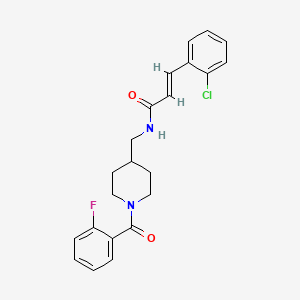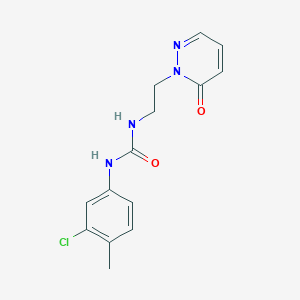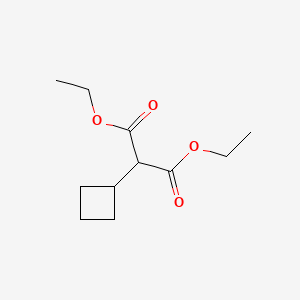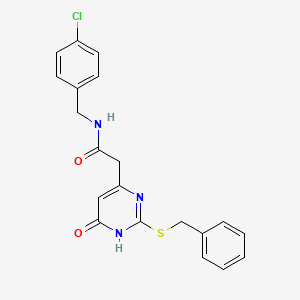![molecular formula C15H20N4O B2533318 4-(哌啶-1-基)-8-丙基吡啶并[2,3-d]嘧啶-7(8H)-酮 CAS No. 2034375-53-4](/img/structure/B2533318.png)
4-(哌啶-1-基)-8-丙基吡啶并[2,3-d]嘧啶-7(8H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic molecule that appears to be related to various pyrimidine derivatives with potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological properties, including antitumor, antimicrobial, and kinase inhibition activities . The presence of a piperidine moiety in such compounds is often associated with improved pharmacokinetic properties and biological activity .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, including the use of microwave-assisted synthesis, one-pot three-component reactions, and palladium-cataly
科学研究应用
合成与方法学进展
涉及4-(哌啶-1-基)-8-丙基吡啶并[2,3-d]嘧啶-7(8H)-酮的科学研究的一个关键方面集中在其合成方法上。例如,Smaliy 等人 (2011) 提出了一种合成相关化合物的新方法,突出了药物化学中高效合成的重要性。该方法基于吡咯基吡啶的完全催化加氢,该吡咯基吡啶可通过氨基吡啶与二甲氧基四氢呋喃缩合制备,表明可将类似的方法用于目标化合物 (Smaliy 等人,2011)。
抗肿瘤活性
该化合物及其衍生物已被探索用于抗肿瘤活性。Insuasty 等人 (2013) 合成了吡啶并[4,5-b][1,6]萘啶-4(3H)-酮,评估了它们的潜在抗肿瘤活性。其中一种合成化合物对 57 种癌细胞系表现出显着的活性,表明吡啶并[2,3-d]嘧啶-7(8H)-酮衍生物在癌症治疗中的治疗潜力 (Insuasty 等人,2013)。
抗血管生成和 DNA 切割研究
Kambappa 等人 (2017) 专注于合成新型衍生物并评估它们使用鸡绒毛尿囊膜模型抑制体内血管生成的能力。他们发现某些衍生物显着阻断了血管的形成,表明具有有效的抗血管生成作用。这表明侧链苯环上的结构修饰对于确定这些化合物作为抗癌剂的效力非常重要 (Kambappa 等人,2017)。
组胺 H3 受体配体
在寻找人组胺 H3 受体的配体时,合成并测试了一系列含有 2,4-二氨基和 2,4,6-三氨基嘧啶衍生物的化合物。该研究说明了吡啶并[2,3-d]嘧啶-7(8H)-酮衍生物在开发针对组胺 H3 受体的新疗法中的潜力,表明该化合物在药物化学应用中的多功能性 (Sadek 等人,2014)。
抗菌活性
Merugu 等人 (2010) 合成了一系列含哌啶的嘧啶亚胺和噻唑烷酮,检查了它们的抗菌活性。这项研究表明,4-(哌啶-1-基)-8-丙基吡啶并[2,3-d]嘧啶-7(8H)-酮的衍生物在开发新的抗菌剂方面可能具有广阔的应用前景 (Merugu 等人,2010)。
安全和危害
作用机制
Target of Action
The primary target of 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is Protein Kinase B (PKB) , also known as Akt . PKB/Akt is a crucial component of intracellular signaling pathways that regulate growth and survival . It plays a significant role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.
Mode of Action
4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one interacts with PKB/Akt in an ATP-competitive manner . This means that the compound competes with ATP (Adenosine Triphosphate) for binding to the active site of the kinase. By binding to the active site, the compound inhibits the phosphorylation activity of PKB/Akt, thereby preventing the downstream signaling events that lead to cell growth and survival .
Biochemical Pathways
The inhibition of PKB/Akt affects several downstream pathways. One of the most significant is the PI3K/Akt/mTOR pathway , which is involved in cell cycle progression, protein synthesis, and cell survival. By inhibiting PKB/Akt, the compound prevents the activation of mTOR, a key regulator of cell growth and proliferation. This leads to a decrease in protein synthesis and cell cycle progression, ultimately leading to reduced cell growth and survival .
Result of Action
The molecular and cellular effects of 4-(piperidin-1-yl)-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one’s action include the inhibition of PKB/Akt activity, leading to decreased cell growth and survival . On a cellular level, this can result in the inhibition of tumor growth, as PKB/Akt is often overexpressed in various types of cancer .
属性
IUPAC Name |
4-piperidin-1-yl-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-2-8-19-13(20)7-6-12-14(16-11-17-15(12)19)18-9-4-3-5-10-18/h6-7,11H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOWGSLFEIMHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/no-structure.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(4-fluorophenyl)acrylamide](/img/structure/B2533242.png)
![(4-Chlorophenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2533244.png)

![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)

![2-Chloro-N-[1-(dimethylamino)-3-phenylpropan-2-YL]pyridine-3-carboxamide](/img/structure/B2533250.png)
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2533254.png)

